molecular formula C5H6ClN3S B8807354 4-chloro-6-(methylthio)pyrimidin-2-amine CAS No. 6307-36-4

4-chloro-6-(methylthio)pyrimidin-2-amine

Cat. No.: B8807354
CAS No.: 6307-36-4
M. Wt: 175.64 g/mol
InChI Key: IHZKIYDTXJYYNL-UHFFFAOYSA-N
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Description

4-chloro-6-(methylthio)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H6ClN3S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(methylthio)pyrimidin-2-amine typically involves the chlorination of 6-methylsulfanylpyrimidin-2-amine. One common method is the reaction of 6-methylsulfanylpyrimidin-2-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA are used under mild to moderate conditions to achieve the desired oxidation state.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

4-chloro-6-(methylthio)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the methylsulfanyl group.

    4-Chloro-6-methylpyrimidin-2-amine: Similar structure but lacks the methylsulfanyl group.

    6-Methylsulfanylpyrimidin-2-amine: Similar structure but lacks the chlorine atom at position 4.

Uniqueness

4-chloro-6-(methylthio)pyrimidin-2-amine is unique due to the presence of both the chlorine atom and the methylsulfanyl group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

6307-36-4

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

4-chloro-6-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHZKIYDTXJYYNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4,6-dichloro-2-pyrimidinamine (1.0 g, 6.1 mmol) in EtOH (15 ml) was added sodium thiomethoxide (0.43 g, 6.10 mmol) and the reaction mixture was stirred for 1 hour at room temperature. The mixture was poured onto water and EtOAc. The organic layer was separated and the aqueous layer was further extracted with EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated to afford the crude title compound (910 mg) as a yellow solid. LC-MS (ES) m/z=176 [M+H]+.
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